BMS-1001 vs. BMS-1166: Sub-nanomolar Potency in Cell-Free HTRF Assay
In a direct head-to-head study, BMS-1001 and its close analog BMS-1166 were evaluated in a homogeneous time-resolved fluorescence (HTRF) binding assay. BMS-1001 demonstrated an IC50 of 2.25 nM, while BMS-1166 was slightly more potent with an IC50 of 1.4 nM [1]. This direct comparison establishes the relative potency of BMS-1001 within its immediate chemical series, a critical piece of information for researchers requiring a compound with a specific binding profile for their experimental design. A separate cross-study comparison confirms the IC50 of BMS-1166 to be 1.6 nM .
| Evidence Dimension | Inhibition of PD-1/PD-L1 interaction |
|---|---|
| Target Compound Data | IC50 = 2.25 nM |
| Comparator Or Baseline | BMS-1166: IC50 = 1.4 nM (direct head-to-head) [1] or 1.6 nM (cross-study) |
| Quantified Difference | BMS-1166 is 1.4-1.6 fold more potent than BMS-1001 in this assay. |
| Conditions | Homogeneous Time-Resolved Fluorescence (HTRF) binding assay; cell-free |
Why This Matters
This data allows a researcher to precisely select BMS-1001 over BMS-1166 when a slightly less potent but still highly effective tool compound is desired for specific assay windows or when investigating structure-activity relationships (SAR) within the BMS series.
- [1] Acúrcio RC, Pozzi S, Carreira B, et al. Table 5. Self-Docking Performances of the Seven BMS Inhibitors by Using Flexible Docking Protocol. 2020. PMC7581254. View Source
